molecular formula C13H12O4 B027468 Cassiachromone CAS No. 28955-30-8

Cassiachromone

Cat. No. B027468
CAS RN: 28955-30-8
M. Wt: 232.23 g/mol
InChI Key: YMCXDPKFRCHLPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to cassiachromone, such as cassiol and cassine, involves complex organic reactions. For example, the enantioselective total synthesis of (+)-cassiol reported by Petrova et al. (2009) utilizes palladium-catalyzed enantioconvergent decarboxylative alkylation to generate the quaternary carbon stereocenter at an early stage of the synthesis, featuring a convergent late-stage coupling of two fragments with a longest linear sequence of eight steps (Petrova, Mohr, & Stoltz, 2009). Similarly, the synthesis of (-)-Cassine via a four-step one-pot reaction including a Horner-Wadsworth-Emmons [3 + 2]-1,3-dipolar cycloaddition reaction cascade demonstrates the efficiency of these processes (Herdeis, Küpper, & Plé, 2006).

Molecular Structure Analysis

Ab initio CASSCF (Complete Active Space Self-Consistent Field) studies provide insights into the molecular structures of complex organic compounds. For instance, Li and Houk (1993) used ab initio CASSCF calculations to study the Diels-Alder and [2+2] dimerizations of 1,3-butadiene, revealing details about the concerted and stepwise mechanisms of these reactions (Li & Houk, 1993). Such studies are crucial for understanding the molecular structure of cassiachromone-related compounds.

Chemical Reactions and Properties

The chemical reactions and properties of compounds similar to cassiachromone can be explored through computational studies. For example, CASSCF and CASPT2 studies on the photochromic reaction mechanism of spiropyran, as conducted by Liu and Morokuma (2013), provide insights into possible excited-state bond cleavage pathways and nonadiabatic transition channels, which are relevant to understanding the chemical reactions cassiachromone might undergo (Liu & Morokuma, 2013).

Physical Properties Analysis

The physical properties of compounds are closely related to their molecular structure. Studies using CASSCF and CASPT2 methods, such as those on azulene by Murakami et al. (2004), offer detailed insights into the optimized structures, transition energies, and dipole moments of ground and excited states, providing a foundation for understanding the physical properties of cassiachromone-related compounds (Murakami, Kobayashi, Goldberg, & Nakamura, 2004).

Scientific Research Applications

  • Stability and Degradation Product of Barakol : A study by Chantong et al. (2009) focused on the stability of barakol, a compound derived from the plant Cassia siamea. They found that Cassiachromone is a major degradation product of barakol under alkaline and thermal stress conditions. This suggests that Cassiachromone could be important in understanding the stability and degradation pathways of similar compounds (Chantong et al., 2009).

  • Isolation from Prana Discifera : Another study by Bo (2003) reported the isolation of Cassiachromone from Prana discifera Schneid. This research involved characterizing the compound through spectral analysis, which is crucial for understanding its chemical structure and potential applications (Bo, 2003).

Future Directions

Future research directions include the development of new flavone analogs, including Cassiachromone, through different procedures. The most promising route consists of the cyclization of o-hydroxychalcones with I2/DMSO .

properties

IUPAC Name

7-hydroxy-2-methyl-5-(2-oxopropyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-7(14)3-9-5-10(15)6-12-13(9)11(16)4-8(2)17-12/h4-6,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCXDPKFRCHLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183152
Record name Chromone, 5-acetonyl-7-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cassiachromone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cassiachromone

CAS RN

28955-30-8
Record name 5-Acetonyl-7-hydroxy-2-methylchromone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28955-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromone, 5-acetonyl-7-hydroxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028955308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromone, 5-acetonyl-7-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cassiachromone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 °C
Record name Cassiachromone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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